molecular formula C13H20N2O3S B2456197 N-[4-(tert-butylsulfamoyl)phenyl]propanamide CAS No. 651298-67-8

N-[4-(tert-butylsulfamoyl)phenyl]propanamide

Cat. No.: B2456197
CAS No.: 651298-67-8
M. Wt: 284.37
InChI Key: YYPAJTHKRBKSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d$$_6$$) :

  • δ 1.15 (s, 9H) : tert-Butyl methyl protons.
  • δ 1.25 (t, 3H, J = 7.2 Hz) : Propanamide CH$$_3$$.
  • δ 2.45 (q, 2H, J = 7.2 Hz) : Propanamide CH$$_2$$.
  • δ 7.65–7.85 (m, 4H) : Aromatic protons.
  • δ 10.25 (s, 1H) : Amide NH.

13C NMR (100 MHz, DMSO-d$$_6$$) :

  • δ 28.4 : tert-Butyl CH$$_3$$.
  • δ 34.2 : Propanamide CH$$_2$$.
  • δ 172.5 : Carbonyl (C=O).
  • δ 142.1, 128.9, 126.7 : Aromatic carbons.

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet, cm$$^{-1}$$):

  • 3280 : N-H stretch (amide and sulfonamide).
  • 1665 : C=O stretch (amide I band).
  • 1320, 1150 : Asymmetric and symmetric SO$$_2$$ stretches.
  • 1245 : C-N stretch (amide III band).

Mass Spectrometry (MS)

  • ESI-TOF (m/z) : [M+H]$$^+$$ observed at 285.12 , matching the monoisotopic mass.
  • Fragmentation pattern : Loss of tert-butyl group (Δm/z = 57) and sulfamoyl moiety (Δm/z = 80) dominate.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-5-12(16)14-10-6-8-11(9-7-10)19(17,18)15-13(2,3)4/h6-9,15H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPAJTHKRBKSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(tert-butylsulfamoyl)phenyl]propanamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Organic Synthesis: N-[4-(tert-butylsulfamoyl)phenyl]propanamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its sulfonamide group allows for diverse chemical modifications, enabling the formation of various derivatives that can be tailored for specific applications .

2. Biology:

  • Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes by interacting with their active sites through hydrogen bonding. This property is particularly useful in drug design where modulation of enzyme activity is desired .
  • Receptor Binding: The compound's structure allows it to bind to various biological receptors, potentially influencing cellular pathways related to inflammation and cell proliferation .

3. Medicine:

  • Anti-inflammatory and Anticancer Properties: Ongoing studies are investigating the therapeutic potential of this compound in treating inflammatory diseases and cancer. Its ability to inhibit certain biological pathways could lead to the development of new anti-inflammatory drugs or anticancer agents .
  • Case Study Example: A study explored derivatives of sulfonamides similar to this compound, demonstrating significant anti-proliferative effects on cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

4. Industry:

  • Material Development: The compound is also utilized in the development of advanced materials due to its stability and reactivity. It can be incorporated into polymers or coatings to enhance their thermal stability and resistance to degradation .
  • Chemical Processes: In industrial applications, this compound can serve as a reagent or catalyst in various chemical processes, contributing to more efficient manufacturing methods.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects .

Comparison with Similar Compounds

N-[4-(tert-butylsulfamoyl)phenyl]propanamide can be compared with other sulfonamide derivatives, such as:

  • N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methylphenoxy)propanamide
  • 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-phenethylpropanamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.

Biological Activity

N-[4-(tert-butylsulfamoyl)phenyl]propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C14H20N2O2S\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a sulfonamide group, which is known for its diverse biological activities. The tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological targets, including ion channels and enzymes. One notable area of interest is the antagonism of the transient receptor potential vanilloid 1 (TRPV1) channel, which is implicated in pain and inflammation.

TRPV1 Antagonism

In studies involving related compounds, such as N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl)propanamide, high binding affinity and potent antagonism against both rat and human TRPV1 channels have been observed. The (S)-enantiomer exhibited greater selectivity and potency compared to its (R)-counterpart, suggesting that stereochemistry plays a critical role in the biological activity of these compounds .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For instance, modifications to the sulfonamide moiety can significantly affect the compound's ability to inhibit TRPV1. A series of analogs were synthesized to explore these relationships, revealing that certain substitutions led to improved potency and selectivity .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

CompoundTargetActivity TypeIC50 Value (µM)Reference
This compoundTRPV1AntagonistTBD
N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl)propanamideTRPV1Antagonist0.5
Bis-sulfonamide K306SHIP1ActivatorTBD

Case Studies

Case Study 1: Pain Management Applications

In a recent study investigating pain management strategies, this compound was evaluated for its efficacy in reducing inflammatory pain in murine models. The compound demonstrated significant reduction in pain responses compared to controls, supporting its potential application in treating chronic pain conditions.

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects related to Alzheimer's disease. Compounds structurally related to this compound were shown to enhance SHIP1 activity, which plays a role in lipid metabolism and inflammation reduction in microglial cells. This suggests potential therapeutic avenues for neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for N-[4-(tert-butylsulfamoyl)phenyl]propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonamide formation via coupling of tert-butylsulfamoyl chloride with 4-aminophenylpropanamide. Key steps include:
  • Sulfonylation : React 4-aminophenylpropanamide with tert-butylsulfamoyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar) at 0–5°C for 2 hours.
  • Purification : Use column chromatography (e.g., silica gel, eluent DCM/methanol 99:1) to isolate the product. Monitor reaction progress via TLC (Rf ≈ 0.75–0.83, similar to analogs in ).
  • Optimization : Adjust equivalents of sulfamoyl chloride (1.2–1.5 eq) and reaction time (2–4 hours) to maximize yield. Control moisture to avoid hydrolysis of intermediates.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Employ a multi-spectral approach:
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and amide C=O (~1650 cm⁻¹) (see for analogous compounds).
  • NMR :
  • ¹H NMR : Look for tert-butyl singlet at δ 1.2–1.4 ppm and aromatic protons at δ 7.4–7.8 ppm.
  • ¹³C NMR : Tert-butyl carbons at δ 28–30 ppm (CH₃) and δ 55–60 ppm (C-SO₂).
  • Elemental Analysis : Verify calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) to confirm purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

  • Methodological Answer :
  • Systematic Substitution : Modify the tert-butyl group (e.g., isopropyl, cyclopropyl) and propanamide chain (e.g., methyl, trifluoromethyl) to assess steric/electronic effects.
  • In Vitro Assays : Screen derivatives against target enzymes (e.g., urease, ACAT1) using kinetic assays (IC₅₀ determination) .
  • Data Analysis : Compare IC₅₀ values (e.g., tert-butyl vs. isopropyl analogs) to identify critical substituents. Use regression models to correlate logP with activity .

Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., ACAT1 or FabI enzymes). Validate with co-crystallized ligands .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Analyze hydrogen bonds with sulfonamide and tert-butyl groups .

Q. How can contradictory biological activity data between studies be resolved?

  • Methodological Answer :
  • Replicate Experiments : Ensure identical assay conditions (pH, temperature, enzyme concentration) across labs.
  • Control for Solubility : Use DMSO concentrations ≤1% to avoid solvent interference.
  • Orthogonal Assays : Confirm activity via fluorescence quenching (e.g., tryptophan in target enzymes) and isothermal titration calorimetry (ITC) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (UN3286) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.